molecular formula C22H30N2O5 B585739 N-Acetyl D-|A-Methyl DOPA Dimethyl Ether (+)-|A-Methylbenzylamine Salt CAS No. 17772-88-2

N-Acetyl D-|A-Methyl DOPA Dimethyl Ether (+)-|A-Methylbenzylamine Salt

Cat. No.: B585739
CAS No.: 17772-88-2
M. Wt: 402.491
InChI Key: KDQYJRLZCOLDFL-ASTHLYEOSA-N
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Description

N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt is a complex organic compound with the molecular formula C14H19NO5. It is a derivative of D-Tyrosine, specifically N-acetyl-3-methoxy-O,α-dimethyl-2R-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt involves multiple steps, starting from the precursor D-Tyrosine. The key steps include:

    Methylation: The methylation of the hydroxyl groups on the aromatic ring.

    Etherification: The formation of dimethyl ether groups.

    Salt Formation: The final step involves the formation of the salt with (+)-α-Methylbenzylamine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include acetic anhydride for acetylation, methyl iodide for methylation, and dimethyl sulfate for etherification.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted aromatic compounds.

Scientific Research Applications

N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential role in biochemical pathways and as a probe in enzyme assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl D-α-Methyl DOPA: A precursor in the synthesis of the target compound.

    D-Tyrosine: The starting material for the synthesis.

    N-Acetyl D-α-Methyl DOPA Dimethyl Ether: A closely related compound with similar properties.

Uniqueness

N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to form stable salts with amines enhances its solubility and stability, making it valuable in various applications.

Properties

IUPAC Name

(2R)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;(1R)-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5.C8H11N/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4;1-7(9)8-5-3-2-4-6-8/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18);2-7H,9H2,1H3/t14-;7-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQYJRLZCOLDFL-ASTHLYEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N.CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N.CC(=O)N[C@](C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746946
Record name N-Acetyl-3-methoxy-O,alpha-dimethyl-D-tyrosine--(1R)-1-phenylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17772-88-2
Record name N-Acetyl-3-methoxy-O,alpha-dimethyl-D-tyrosine--(1R)-1-phenylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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